

Technical Support Center: (+)-trans-C75 Vehicle Control for In Vivo Studies

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Compound of Interest

Compound Name: (+)-trans-C75

Cat. No.: B167901

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This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of **(+)-trans-C75** vehicle controls in in vivo experiments. Below you will find frequently asked questions and troubleshooting guides to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is **(+)-trans-C75** and why is a vehicle control crucial in studies involving this compound?

A1: **(+)-trans-C75** is the enantiomer of C75, a synthetic fatty acid synthase (FASN) inhibitor.[1][2][3] It also exhibits effects as a potent CPT1A (Carnitine O-palmitoyltransferase-1) activator.[4] A vehicle control is essential in experiments with **(+)-trans-C75** to differentiate the biological effects of the compound from those of the solvent used to dissolve and administer it. Solvents, such as DMSO, can have their own biological effects, and a vehicle control group receiving only the solvent mixture ensures that any observed outcomes can be directly attributed to **(+)-trans-C75**. [5]

Q2: What are the recommended vehicles for dissolving **(+)-trans-C75** for in vivo administration?

A2: Due to its poor water solubility, **(+)-trans-C75** is typically first dissolved in an organic solvent like dimethyl sulfoxide (DMSO) and then diluted in a suitable vehicle for injection.[1][6] Common vehicle formulations include mixtures of DMSO with polyethylene glycol (PEG300),

Tween-80, saline, or corn oil.[1][2][6] The final concentration of DMSO should be kept to a minimum to avoid toxicity.[7]

Q3: What is a typical dosage and route of administration for **(+)-trans-C75** in animal studies?

A3: The dosage of **(+)-trans-C75** can vary depending on the animal model and research question. Studies have reported intraperitoneal (i.p.) injections with doses ranging from 7.5 mg/kg to 30 mg/kg of body weight.[8] For example, one study in diet-induced obese mice used an initial i.p. dose of 20 mg/kg, followed by maintenance doses.[9] Another study administered 30 mg/kg (i.p.) to mice.[1]

Q4: What are the known biological effects of **(+)-trans-C75** that I should be aware of when designing my experiment?

A4: **(+)-trans-C75** is known to have a strong anorectic effect, meaning it can suppress appetite and reduce food intake.[1][4] This is an important consideration for study design, especially in metabolic research, as changes in food consumption can independently affect experimental outcomes.[8] It also stimulates fatty acid oxidation.[4][9]

Troubleshooting Guide

Issue	Possible Cause	Troubleshooting Steps
Precipitation of (+)-trans-C75 upon dilution	The compound has low aqueous solubility.	- Ensure the initial stock solution in 100% DMSO is fully dissolved. Gentle warming or vortexing may help. - When preparing the final formulation, add the components in the correct order and mix thoroughly between each addition, as specified in the protocol. - Consider using sonication to aid dissolution.
Adverse reactions in animals (e.g., irritation at the injection site, signs of distress)	The vehicle formulation, particularly a high concentration of DMSO, may be causing toxicity or irritation.	- Conduct a pilot study to assess the tolerance of the animal model to the chosen vehicle. - Minimize the final concentration of DMSO in the injected solution. Ideally, it should be kept below 1% v/v. [7] - Monitor animals closely for any signs of distress or adverse reactions.
Unexpected effects observed in the vehicle control group	The vehicle itself is exerting biological effects.	- This highlights the importance of the vehicle control. If the vehicle shows a significant effect, this must be taken into account when interpreting the results for the drug-treated group. - If the vehicle effect is problematic, consider alternative vehicle formulations with components known to be more inert.[5]
High variability in results between experiments	Inconsistent preparation of the vehicle or dosing solution.	- Prepare a master mix of the vehicle to ensure consistency

across all animals in a cohort.

[5] - Use fresh, high-purity solvents for all preparations.[5]

[6] - Ensure accurate and consistent administration volumes.

Quantitative Data Summary

Table 1: Solubility and In Vitro Activity of C75 Enantiomers

Compound	Solubility in DMSO	IC50 (PC3 cells, 24h)	IC50 (LNCaP spheroids)
trans-C75	51 mg/mL (200.53 mM)[6]	35 µM[1][4]	50 µM[1][4]

Note: Data for racemic C75 or its trans-enantiomer is often presented in literature. The specific activity can differ between enantiomers.

Table 2: Example In Vivo Dosing Regimens for C75

Animal Model	Dosage	Administration Route	Vehicle	Reference
Diet-Induced Obese Mice	Initial: 20 mg/kg; Maintenance: 10-15 mg/kg every 48h	Intraperitoneal (i.p.)	RPMI medium 1640	[9]
Mice	30 mg/kg	Intraperitoneal (i.p.)	Not specified	[1]
neu-N Transgenic Mice	30 mg/kg	Intraperitoneal (i.p.)	Not specified	[6]
Rats	1 mg/kg	Intravenous (i.v.)	20% DMSO in normal saline	[10]

Experimental Protocols

Protocol 1: Preparation of **(+)-trans-C75** Vehicle for Intraperitoneal Injection

This protocol is adapted from a common formulation method.[\[1\]](#)[\[6\]](#)

Materials:

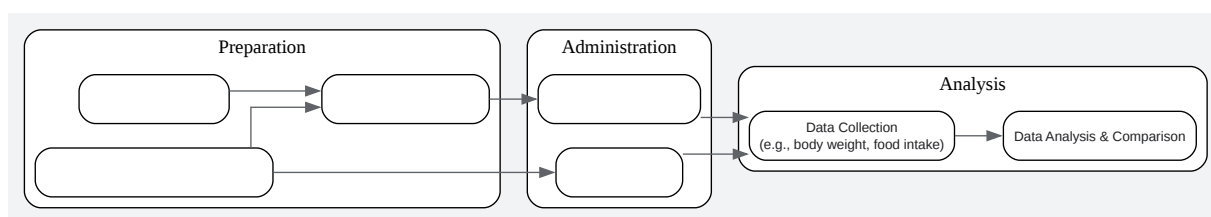
- **(+)-trans-C75** powder
- Dimethyl sulfoxide (DMSO), sterile, cell culture grade
- Polyethylene glycol 300 (PEG300)
- Tween-80
- Sterile saline (0.9% NaCl)
- Sterile microcentrifuge tubes and syringes

Procedure:

- Prepare Stock Solution:
 - Accurately weigh the required amount of **(+)-trans-C75** powder.
 - Dissolve the powder in 100% DMSO to create a concentrated stock solution (e.g., 25 mg/mL). Ensure it is completely dissolved. This stock solution can be stored at -20°C or -80°C for long-term stability.[\[1\]](#)
- Prepare Final Dosing Solution (Example for 1 mL):
 - In a sterile tube, add 400 µL of PEG300.
 - To the PEG300, add 100 µL of the 25 mg/mL **(+)-trans-C75** DMSO stock solution. Mix thoroughly.
 - Add 50 µL of Tween-80 to the mixture and mix again until the solution is clear.

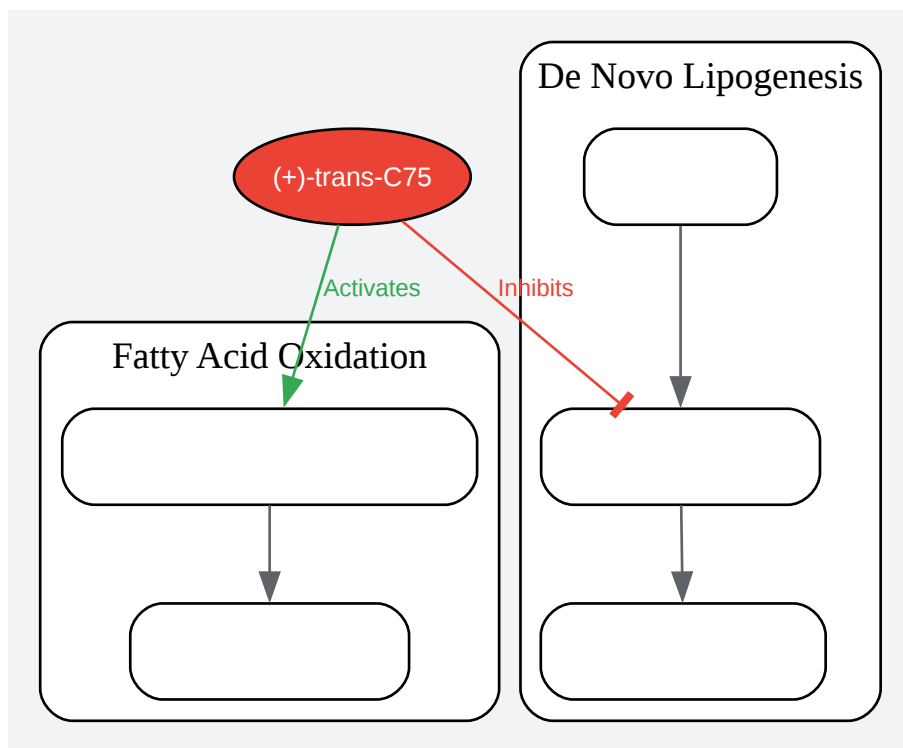
- Add 450 μ L of sterile saline to bring the total volume to 1 mL. Mix thoroughly.
- The final solution is now ready for administration. This formulation should be prepared fresh before use.
- Prepare Vehicle Control:
 - Follow the exact same procedure as in step 2, but substitute the **(+)-trans-C75** DMSO stock with 100 μ L of 100% DMSO. This ensures the vehicle control group receives the identical formulation, minus the active compound.

Visualizations



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Caption: Experimental workflow for in vivo studies using **(+)-trans-C75** and its vehicle control.



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Caption: Dual mechanism of action of C75 on fatty acid metabolism pathways.

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